N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide

Food antioxidant efficacy Lipid oxidation stability Edible fat preservation

BHT and ethoxyquin may fail during thermal food processing due to volatilization. This sterically hindered N-acyl-p-aminophenol antioxidant demonstrates superior carry-through performance. • Bacon grease oxidation: 9 lbs O₂ uptake at 0.01% loading (vs. 24 lbs for BHT at 100 h). • Lard stability: 11-20 days at 0.005-0.010 wt%, matching BHA performance. • Hydrolyzable para-acetamide enables conversion to 4-amino-2,6-di-tert-butylphenol, a versatile intermediate for SAR campaigns.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 22903-23-7
Cat. No. B5737411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
CAS22903-23-7
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C16H25NO2/c1-10(18)17-11-8-12(15(2,3)4)14(19)13(9-11)16(5,6)7/h8-9,19H,1-7H3,(H,17,18)
InChIKeyJLWOLQCRSHKHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide Identity & Procurement


N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (CAS 22903-23-7), also known as N-acetyl-2,6-di-t-butyl-p-aminophenol or 4-acetamino-2,6-di-t-butylphenol, is a sterically hindered phenolic antioxidant belonging to the N-acyl-2,6-dialkyl-p-aminophenol class [1]. Its structure features a phenolic –OH group flanked by two bulky tert-butyl ortho substituents, with a para-acetamide (–NHCOCH₃) group replacing the methyl substituent found in the prototypical antioxidant butylated hydroxytoluene (BHT) [1]. The molecular formula is C₁₆H₂₅NO₂, with a molecular weight of 263.38 g/mol and a calculated logP of approximately 4.6, indicating substantial lipophilicity . The compound was specifically developed and patented for the stabilization of edible fats and oils against oxidative rancidity, where its unique para-substitution pattern confers performance characteristics distinct from conventional alkyl-substituted phenolic antioxidants [1].

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide: Differentiation from BHT & BHA


Although N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide shares the 2,6-di-tert-butylphenol core with widely used antioxidants such as BHT (2,6-di-tert-butyl-4-methylphenol), its para-acetamide substituent fundamentally alters electronic character, hydrogen-bonding capability, and radical-scavenging kinetics relative to the methyl group of BHT [1]. These molecular differences translate into quantitatively distinct antioxidant efficacy profiles in lipid-based matrices, as demonstrated by direct head-to-head testing in edible fat systems [1]. Furthermore, the amide functionality introduces polarity and solubility differences that affect carry-through performance during thermal food processing—a property where simple alkylphenols such as BHT may fail [1]. Procurement decisions premised on the assumption that any 2,6-di-tert-butylphenol derivative will perform identically are contradicted by the experimental evidence summarized below.

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide: Comparative Performance Evidence


Oxidation Stability in Bacon Grease vs. BHT

In an ASTM D 942-50 oxidation bomb test conducted at 100 °C on bacon grease, N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (reported as N-acetyl-2,6-di-t-butyl-p-aminophenol) at 0.01% loading limited oxygen uptake to 9 lbs after 100 hours, identical to ethoxyquin and substantially superior to BHT, which permitted 24 lbs of oxygen uptake under the same conditions [1]. The untreated control consumed 78 lbs of oxygen. At the 200-hour time point, the target compound (68 lbs oxygen uptake) remained slightly better than both BHT (70 lbs) and ethoxyquin (72 lbs) [1].

Food antioxidant efficacy Lipid oxidation stability Edible fat preservation

Lard Storage Stability vs. BHT and Ethoxyquin

In accelerated storage stability tests of antioxidant-treated lard held at 145 °F (62.8 °C), the time to development of rancid odor was measured organoleptically. At 0.005 wt%, N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide extended oxidative stability to 11 days, compared with 5 days for BHT, 2 days for propyl gallate, and 6 days for ethoxyquin—representing a 2.2-fold improvement over BHT and a 5.5-fold improvement over propyl gallate [1]. At 0.020 wt%, the target compound achieved 22 days, outperforming BHT (19 days), propyl gallate (3 days), and ethoxyquin (12 days) [1].

Accelerated shelf-life testing Lard oxidative rancidity Food-grade antioxidant ranking

Concentration-Dependent Efficacy vs. BHA

The lard storage stability data reveal that N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide exhibits a concentration-dependent efficacy profile that intersects with that of BHA. At 0.005 and 0.010 wt%, the target compound (11 and 20 days, respectively) was approximately equivalent to BHA (8 and 21 days) [1]. However, at 0.020 wt%, BHA (27 days) was modestly more effective than the target compound (22 days), indicating that the two antioxidants possess non-identical dose-response slopes [1]. This non-parallel concentration-response behavior implies that formulation optimization cannot rely on simple potency ratios derived at a single concentration.

Antioxidant concentration-response BHA comparator Food additive optimization

Synthetic Versatility from the Acetamide Substituent

The para-acetamide functional group of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide distinguishes it from simple 4-alkyl-2,6-di-tert-butylphenols such as BHT by providing a reactive handle for further chemical elaboration. The acetamide can be hydrolyzed to the corresponding 4-amino-2,6-di-tert-butylphenol, which serves as a precursor for a broad range of N-acyl, N-aryl, and heterocyclic derivatives with tailored antioxidant and pharmacological properties [1]. In contrast, the methyl group of BHT cannot be readily functionalized, limiting BHT to its role as a terminal antioxidant additive. This synthetic versatility positions the compound as both a standalone antioxidant and a scaffold for generating structure-activity relationship (SAR) libraries or higher-performance antioxidant conjugates [1].

Antioxidant building block Synthetic intermediate Derivatization platform

N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide: Key Application Scenarios


Stabilization of Animal Fats & High-Fat Ingredients

Based on the demonstrated superiority over BHT and ethoxyquin in bacon grease oxidation tests (9 lbs vs. 24 lbs oxygen uptake at 0.01% loading, 100 h) [1], this compound is a strong candidate for stabilizing rendered animal fats, lard, tallow, and high-fat food ingredients destined for extended storage or thermal processing. Its efficacy at low concentrations (0.005–0.01 wt%) makes it cost-competitive where BHT or ethoxyquin would require higher loadings to achieve equivalent protection.

BHA Replacement in Food Additive Formulations

At the commonly employed concentrations of 0.005–0.010 wt%, N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide provides lard storage stability (11–20 days) that is equivalent to or better than BHA (8–21 days) [1]. This performance parity supports its evaluation as a functional replacement for BHA in formulations where regulatory, labeling, or consumer-acceptance considerations favor BHA alternatives, without sacrificing oxidative protection at practical use levels.

Synthetic Intermediate for Antioxidant Libraries

The hydrolyzable para-acetamide group enables conversion to 4-amino-2,6-di-tert-butylphenol, a versatile intermediate that can be elaborated into diverse N-acyl, N-aryl, sulfonamide, and heterocyclic derivatives [2]. Medicinal chemistry and antioxidant development groups procuring this compound as a building block gain access to a structurally differentiated scaffold that BHT simply cannot provide, streamlining SAR campaigns targeting lipid peroxidation, inflammation, or ferroptosis pathways.

Carry-Through Protection in Processed Foods

The patent literature explicitly evaluates carry-through performance—the ability of an antioxidant to survive baking or frying and continue protecting the finished food product [1]. The compound's lard storage stability data, generated after thermal stress at 145 °F (62.8 °C), indicate that it retains meaningful antioxidant activity under conditions simulating food processing, making it relevant for baked goods, fried snacks, and other thermally processed high-fat food systems where BHT may volatilize or degrade.

Technical Documentation Hub

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